Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one

Chemical proteomics Receptor pharmacology Scaffold hopping

(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one (CAS 1354001-12-9; MFCD21095862) is a chiral, non-racemic piperidine derivative with molecular formula C19H31N3O and molecular weight 317.47 g/mol, bearing a single (S)-configured stereogenic center at the valine-derived α-carbon. The compound belongs to the benzylaminopiperidine structural class, a scaffold extensively validated in medicinal chemistry for sigma receptor (σR) modulation, μ-opioid receptor (MOR) affinity, and neurokinin-1 (NK1) antagonism.

Molecular Formula C19H31N3O
Molecular Weight 317.5 g/mol
Cat. No. B7918338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one
Molecular FormulaC19H31N3O
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)C(C(C)C)N
InChIInChI=1S/C19H31N3O/c1-4-21(14-16-8-6-5-7-9-16)17-10-12-22(13-11-17)19(23)18(20)15(2)3/h5-9,15,17-18H,4,10-14,20H2,1-3H3/t18-/m0/s1
InChIKeySMNQMGFPLSTUTL-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one: Structural Identity and Compound-Class Context for Procurement Decisions


(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one (CAS 1354001-12-9; MFCD21095862) is a chiral, non-racemic piperidine derivative with molecular formula C19H31N3O and molecular weight 317.47 g/mol, bearing a single (S)-configured stereogenic center at the valine-derived α-carbon . The compound belongs to the benzylaminopiperidine structural class, a scaffold extensively validated in medicinal chemistry for sigma receptor (σR) modulation, μ-opioid receptor (MOR) affinity, and neurokinin-1 (NK1) antagonism . Unlike the more common 1-benzylpiperidine or 4-aminopiperidine substitution patterns, this compound features a unique 4-(benzyl(ethyl)amino) tertiary amine directly attached to the piperidine ring, with an (S)-valine amide at the piperidine N1 position — a combination that distinguishes it from both classical sigma ligands (e.g., haloperidol analogs) and contemporary dual MOR/σ1R benzylpiperidine derivatives . It is commercially available from multiple vendors at ≥98% purity (NLT 98%) and is supplied exclusively for research use .

Why In-Class Piperidine Derivatives Cannot Substitute for (S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one in Research Screening and SAR Programs


Attempts to replace this compound with generic benzylpiperidine derivatives (e.g., 4-benzylpiperidine, N-benzyl-N-ethylpiperidin-4-amine, or 1-benzyl-4-aminopiperidine) ignore three critical structural determinants that govern pharmacological selectivity within this target space. First, the 4-(benzyl(ethyl)amino) tertiary amine motif — where both the benzyl and ethyl substituents reside on the exocyclic piperidine nitrogen rather than the ring nitrogen — creates a distinct pharmacophoric geometry relative to the common N-benzylpiperidine pattern seen in most sigma ligands; the N-C(R)-X-Ph pharmacophore identified for high-affinity σ1 binding (Ki < 10 nM) requires specific nitrogen placement that is fundamentally altered by this substitution topology . Second, the (S)-valine amide at the piperidine N1 position introduces a stereochemically defined, branched hydrophobic moiety that is absent in simplified 4-amino or 4-benzylamino analogs, and the somatostatin receptor subtype 5 (SST5) antagonist literature has demonstrated that related 4-aminopiperidine amides exhibit strong enantiodiscrimination with Ki values ranging from 2.4 to 436 nM depending on absolute configuration . Third, this compound shares molecular formula C19H31N3O with GT-2016 (CAS 152241-24-2), yet GT-2016 is an imidazole-piperidine histamine H3 receptor antagonist (Ki = 43.8 nM, >228-fold selective over H1/H2) — a completely divergent target profile arising solely from scaffold architecture rather than elemental composition . Substituting one for the other based on formula identity alone would yield pharmacologically meaningless screening results.

Quantitative Differentiation Evidence: (S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one vs. Closest Analogs and In-Class Candidates


Chemotype Orthogonality vs. Same-Formula Comparator GT-2016 (C19H31N3O): Scaffold Determines Target Profile, Not Elemental Composition

Compound (S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one and GT-2016 (5-cyclohexyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]pentan-1-one) share the identical molecular formula C19H31N3O and nearly identical molecular weight (317.47 vs. 317.47 g/mol), yet are structurally and pharmacologically orthogonal. GT-2016 is a well-characterized histamine H3 receptor antagonist with Ki = 43.8 nM and >228-fold selectivity over H1 and H2 receptors (IC50 > 10 μM), and is inactive against histamine methyltransferase . In contrast, the target compound's 4-(benzyl(ethyl)amino)piperidine scaffold positions it within the benzylaminopiperidine pharmacophore class associated with sigma receptor and mu-opioid receptor modulation, as evidenced by the extensive SAR literature on benzylpiperidine dual MOR/σ1R ligands where best-in-series compounds achieve Ki (MOR) = 56.4 nM and Ki (σ1R) = 11.0 nM . This demonstrates that identical elemental composition does not predict biological target engagement; scaffold architecture is the primary determinant. For procurement purposes, requesting 'C19H31N3O compound' without specifying the benzyl(ethyl)amino-piperidine scaffold introduces risk of receiving a functionally unrelated chemotype.

Chemical proteomics Receptor pharmacology Scaffold hopping Chemoinformatics

4-Amino vs. 4-Aminomethyl Substitution Pattern: Direct Attachment to Piperidine Ring Reduces Conformational Freedom Relative to Methylene-Spaced Analogs

The target compound bears the benzyl(ethyl)amino group directly at the piperidine 4-position, whereas the closely related analog (S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS 1354026-74-6, molecular formula C20H33N3O, MW 331.5 g/mol) interposes a methylene spacer between the piperidine ring and the benzyl(ethyl)amino group . This single-atom difference has significant conformational implications: the direct 4-amino attachment restricts the benzyl(ethyl)amino group to a relatively fixed orientation relative to the piperidine ring, while the methylene spacer in the C20 analog introduces an additional rotatable bond, increasing conformational entropy and altering the spatial relationship between the hydrophobic benzyl/ethyl substituents and the valine amide moiety. In the structurally related 2-benzyl-4-aminopiperidine NK1 antagonist series (CGP 49823), the direct 4-amino substitution pattern was essential for high-affinity NK1 binding (IC50 = 48 nM), and SAR studies demonstrated that modification of the amine connectivity profoundly affected receptor affinity . The C19 target compound thus offers a more conformationally constrained pharmacophore compared to the C20 aminomethyl analog, which may translate to different receptor subtype selectivity profiles.

Conformational analysis Structure-activity relationships Receptor binding Medicinal chemistry

Stereochemical Differentiation: (S)-Valine Amide Enantiomer vs. (R)-Enantiomer and Racemic Mixtures — Chiral Purity as a Procurement Specification

The target compound is specified as the single (S)-enantiomer at the valine α-carbon (InChI Key: SMNQMGFPLSTUTL-SFHVURJKSA-N, with /t18-/m0/s1 stereochemical descriptor) . Piperidine amide derivatives with chiral amino acid moieties exhibit well-documented enantiodiscrimination at biological targets. In the somatostatin receptor subtype 5 (SST5) antagonist series, 4-aminopiperidine nicotinamides showed Ki values spanning 2.4 to 436 nM that were strongly dependent on absolute configuration, with only the (R)-enantiomer showing high-affinity binding in the amino-azepane series . Similarly, the CGP 49823 NK1 antagonist program demonstrated that the (2R,4S) diastereomer was the active species, with other stereoisomers showing substantially reduced affinity . For the target compound, the (S)-valine amide configuration determines the spatial orientation of the isopropyl side chain relative to the piperidine-benzyl(ethyl)amino pharmacophore; the (R)-enantiomer (CAS not separately registered in major databases) or racemic mixture would present a different three-dimensional pharmacophore and cannot be assumed equipotent. Procurement of racemic or enantiomerically unspecified material introduces a confounding variable (up to 50% inactive or differentially active isomer) that undermines reproducibility in binding and functional assays.

Chiral resolution Enantioselective binding Stereochemistry Quality control

Commercial Purity Specifications: 98% (NLT) Minimum Purity Enables Quantitative SAR Without Purification-Linked Variability

The target compound is supplied by multiple independent vendors at a guaranteed minimum purity of 98% (NLT 98%) . This specification is relevant when compared against structurally related research-grade benzylpiperidine intermediates that are commonly offered at 95% purity. For example, (S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (a close N-methyl analog) is typically supplied at 95% purity . A 3-percentage-point purity difference corresponds to up to 5% total impurity burden in the lower-purity material, which in a 10 μM screening concentration translates to up to 500 nM of unidentified impurities — a concentration range sufficient to produce false-positive hits against many receptor targets. The 98% purity specification of the target compound, combined with ISO-certified manufacturing processes , reduces this impurity-driven noise floor. Additionally, the compound is accompanied by full analytical characterization including InChI Key (SMNQMGFPLSTUTL-SFHVURJKSA-N), canonical SMILES, and MDL number (MFCD21095862), enabling unambiguous identity verification independent of vendor naming conventions .

Analytical chemistry Quality assurance Reproducibility Procurement specifications

Scaffold Positioning in Benzylpiperidine Pharmacophore Space: Distinct Substitution Pattern Relative to Canonical Sigma and Opioid Ligand Scaffolds

The benzylpiperidine scaffold is one of the most extensively validated privileged structures for sigma receptor (σ1/σ2) and mu-opioid receptor (MOR) ligand design. Within this class, three canonical substitution patterns dominate: (i) N-benzylpiperidine with 4-position elaboration (e.g., N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide, σ1 Ki = 3.4 nM with σ2/σ1 = 120 selectivity) ; (ii) 1-aralkyl-4-benzylpiperidine derivatives with σ1/σ2 affinity ranging from low nanomolar to micromolar ; and (iii) piperidine propionamide derivatives as dual σ1/MOR ligands (e.g., Compound 44: Ki σ1 = 1.86 nM, Ki μ = 2.1 nM) . The target compound's 4-(benzyl(ethyl)amino) substitution pattern places it outside all three canonical classes: the benzyl and ethyl groups reside on the exocyclic C4 nitrogen rather than the piperidine N1, and the valine amide at N1 replaces the typical benzyl, aralkyl, or propionamide N-substituents. This topology is structurally more similar to CGP 49823-class NK1 antagonists (2-benzyl-4-aminopiperidine amides, NK1 IC50 = 48 nM) than to classical sigma ligands, suggesting a distinct polypharmacology profile. For researchers exploring biased signaling at GPCRs or polypharmacology across sigma, opioid, and tachykinin receptor families, this compound occupies a unique and underexplored region of benzylpiperidine chemical space not accessible with commercially available reference ligands.

Pharmacophore modeling Sigma receptors Opioid receptors Scaffold classification

High-Value Application Scenarios for (S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one Based on Differentiated Structural Evidence


Polypharmacology Screening Across Sigma-1, Mu-Opioid, and NK1 Receptor Panels

The compound's unique 4-(benzyl(ethyl)amino)piperidine scaffold, which combines structural elements of sigma-preferring benzylpiperidines and NK1-active 2-benzyl-4-aminopiperidine amides , makes it a high-value probe for multi-target screening panels. Unlike reference ligands optimized for single-target activity (e.g., haloperidol for σ1, CGP 49823 for NK1, oxycodone for MOR), this compound may reveal cooperative or opposing activities across receptor families relevant to pain, neuroprotection, and neuropsychiatric disorders. The (S)-valine amide moiety provides a stereochemically defined anchor point for SAR expansion, and the compound's 98% minimum purity supports quantitative concentration-response relationship determination without confounding impurity effects. Researchers investigating biased agonism or functional selectivity at GPCRs in the sigma/opioid/tachykinin axis should prioritize this compound over single-target optimized analogs when the experimental objective is target deconvolution or serendipitous hit expansion.

Chiral Building Block for Enantioselective Synthesis of Benzylpiperidine-Based Probe Molecules

The (S)-valine amide at the piperidine N1 position provides a chemically stable, enantiomerically pure handle for further synthetic elaboration. With confirmed (S)-configuration at the α-carbon (InChI stereochemical layer /t18-/m0/s1) and NLT 98% purity , this compound can serve as a chiral intermediate for constructing focused libraries of benzylpiperidine amides with defined stereochemistry. The 4-(benzyl(ethyl)amino) group can be deprotected or modified to generate SAR libraries, while the valine amide preserves stereochemical integrity throughout multi-step sequences. In contrast, racemic or lower-purity (95%) building blocks would introduce stereochemical complexity that propagates through subsequent synthetic steps, complicating downstream chiral resolution and reducing library quality.

Negative Control or Orthogonal Chemotype for H3 Receptor Screening Campaigns

Because this compound shares the molecular formula C19H31N3O with the established H3 receptor antagonist GT-2016 (Ki = 43.8 nM) but possesses a completely different scaffold architecture, it can serve as a structurally matched negative control in H3 receptor assays. At an identical molecular weight and elemental composition, any differential activity between the two compounds in H3 functional assays can be attributed solely to scaffold-driven pharmacophore differences rather than physicochemical property variations (logP, solubility, membrane permeability). This 'formula-matched, scaffold-orthogonal' pairing addresses a common pitfall in HTS triage where physicochemical property differences confound the interpretation of structure-activity relationships.

Sigma Receptor Subtype Selectivity Profiling Against Reference Benzylpiperidine Ligands

Given the well-established SAR showing that subtle modifications to the benzylpiperidine scaffold can profoundly alter σ1/σ2 subtype selectivity (ranging from σ2/σ1 = 0.1 to 120 across 1-aralkyl-4-benzylpiperidine derivatives) , the 4-(benzyl(ethyl)amino)piperidine topology of this compound represents a structurally distinct starting point for σ1/σ2 selectivity optimization. The presence of the additional ethyl substituent on the exocyclic nitrogen — a feature absent in reference ligands such as N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide (σ1 Ki = 3.4 nM, σ2/σ1 = 120) — may shift subtype preference toward σ2, as increased N-substitution on the benzylamine nitrogen has been associated with altered sigma subtype binding profiles. Procurement of this compound enables head-to-head sigma subtype profiling against commercially available reference ligands under identical assay conditions, generating internally controlled selectivity data rather than reliance on cross-study comparisons.

Quote Request

Request a Quote for (S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.